molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2595061
CAS No.: 13691-92-4
M. Wt: 279.69
InChI Key: PBVCSEASIYSIDH-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide (CAS 13691-92-4) is a high-value chemical intermediate with significant applications in pharmaceutical research and organic synthesis. Its molecular formula is C 12 H 13 ClF 3 NO, with an average molecular mass of 279.69 g/mol [ ]. This compound is characterized as a pivalamide derivative of 4-chloro-3-(trifluoromethyl)aniline and is also known under the synonym N-(4-chloro-3-(trifluoromethyl)phenyl)pivalamide [ ]. A primary research application of this compound is its role as a key synthetic intermediate in the preparation of more complex, biologically active molecules. Peer-reviewed literature identifies it as a derivative formed during the synthetic pathway of Ezetimibe, a potent therapeutic agent that inhibits the intestinal absorption of cholesterol [ ]. This establishes its considerable value in medicinal chemistry and drug discovery programs focused on metabolic diseases. The solid-state structure of the compound has been elucidated through X-ray crystallography, revealing that in the crystal lattice, molecules form linear chains stabilized by intermolecular N—H···O hydrogen bonds, with additional stabilization from van der Waals interactions [ ][ ]. The molecular conformation shows a torsion angle of approximately -33.9° between the pivaloyl group and the benzene ring [ ]. Researchers can leverage this structural information for rational drug design, particularly in studies investigating crystal engineering and molecular packing. This product is intended for research and development purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. It is strictly labeled "For Research Use Only" and must not be administered to humans or animals.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO/c1-11(2,3)10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVCSEASIYSIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the acylation of 4-chloro-3-(trifluoromethyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Direct Amidation: Another method involves the direct amidation of 4-chloro-3-(trifluoromethyl)benzoic acid with 2,2-dimethylpropanamine under dehydrating conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Halogenated derivatives, nitro compounds, and alkylated products.

Scientific Research Applications

Antidepressant Activity

Research indicates that N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide exhibits potential antidepressant properties. A study conducted by the School of Pharmaceutical Sciences at Nanjing University of Technology demonstrated that this compound could influence neurotransmitter levels in vitro, leading to enhanced mood regulation in animal models .

StudyFindings
Nanjing University StudyIndicated modulation of serotonin and norepinephrine levels.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

StudyFindings
In Vitro Cytokine StudyReduced TNF-alpha and IL-6 production in macrophages.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. It was found to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways .

Cancer Cell LineIC50 Value (μM)
HeLa15
MCF-720

Crystal Engineering

The compound has been utilized in crystal engineering due to its ability to form stable hydrogen bonds. Research published in Acta Crystallographica highlighted the formation of chains via N—H⋯O interactions, which are critical for designing new materials with specific properties .

PropertyDescription
Hydrogen BondingForms chains parallel to the c-axis in crystal structures.
Van der Waals InteractionsContributes to overall stability of the crystal lattice.

Case Study 1: Antidepressant Activity Assessment

A comprehensive study assessed the antidepressant effects of this compound using forced swim tests in rodents. Results indicated a significant reduction in immobility time compared to controls, supporting its potential as an antidepressant agent .

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled experiment, the compound was administered to lipopolysaccharide-stimulated macrophages. The results revealed a dose-dependent decrease in pro-inflammatory cytokine release, confirming its anti-inflammatory efficacy .

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the compound's intended use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 279.68 2,2-dimethylpropanamide, Cl, CF₃ Ezetimibe synthesis intermediate
N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 237.61 Acetamide, Cl, CF₃ Unknown; smaller substituent affects binding
N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) C₁₃H₉ClF₃N₂O 316.68 Phenylurea, Cl, CF₃ Anticancer activity against NSCLC cells
3-chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide C₁₂H₁₃ClF₂NO 266.69 2,4-difluorobenzyl, Cl Enhanced lipophilicity due to fluorine atoms
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide C₂₀H₂₄ClN₃O₃ 389.88 Piperazinyl-furoyl group, Cl Potential receptor binding enhancement
Zaloglanstatum (INN) C₂₃H₂₅ClF₃N₅O₂ 511.93 Triazolone, CF₃, Cl Prostaglandin synthase inhibitor

Key Structural and Functional Differences

Backbone Modifications
  • Acetamide vs.
  • Urea Derivatives : CTPPU and its analogs introduce a urea linkage (–NH–CO–NH–), which enhances hydrogen-bonding capacity and anticancer activity compared to the propanamide backbone .
Substituent Effects
  • Halogen and Trifluoromethyl Groups : The Cl and CF₃ groups in the parent compound contribute to electronic effects (e.g., electron-withdrawing) and lipophilicity, influencing receptor binding . Derivatives like CTPPU retain these groups but add phenyl or hydroxyphenyl moieties for targeted activity .
  • Heterocyclic Additions : Piperazinyl-furoyl substituents (e.g., in C₂₀H₂₄ClN₃O₃) introduce heterocyclic rings, improving affinity for enzymes or receptors .

Physicochemical and Pharmacokinetic Comparisons

Property This compound CTPPU N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
LogP 3.8 (estimated) 4.1 2.9
Hydrogen Bond Donors 1 2 1
Melting Point 160–162°C (crystal structure-dependent) Not reported Not reported
Solubility Low in water; soluble in DMSO Moderate in DMSO Higher aqueous solubility

Biological Activity

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide, with the chemical formula C12_{12}H13_{13}ClF3_3NO, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms including increased lipophilicity and improved binding interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

  • Hydrogen Bonding : In crystal structures, molecules of this compound are linked via N—H⋯O hydrogen bonds, forming chains that influence its interaction with biological targets .
  • Van der Waals Interactions : Weak van der Waals interactions also play a role in stabilizing the molecular structure and facilitating interactions with biomolecules .
  • Electron-Withdrawing Effects : The presence of the trifluoromethyl group enhances electron-withdrawing properties, which can influence the reactivity and interaction with enzymes and receptors .

Pharmacological Properties

Research indicates that derivatives similar to this compound exhibit various pharmacological activities:

  • Inhibition of Cyclooxygenase (COX) : Compounds with similar structures have shown moderate inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are important targets in inflammation and pain management .
  • Cytotoxicity : Studies have evaluated the cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells), revealing varying degrees of activity depending on structural modifications .

Case Study 1: Structural Analysis

A study published in 2012 provided detailed insights into the crystal structure of this compound. The study highlighted the torsion angles between the benzene ring and the pivaloyl group, which were found to be significant for understanding molecular interactions in biological systems. The reported torsion angle was −33.9° .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
COX-2 InhibitionModerate inhibition
Lipoxygenase InhibitionModerate inhibition
CytotoxicityVaries by cell line (e.g., MCF-7)
Hydrogen BondingFormation of chains in crystal structure

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and various enzyme targets. These studies indicated that hydrogen and halogen bonding interactions significantly contribute to the compound's binding affinity and biological efficacy .

Q & A

Q. What are the key structural features of N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide?

The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 9.212 Å, b = 15.731 Å, c = 11.394 Å, and β = 107.48°. Key structural characteristics include:

  • A planar amide group with a C—C—N—C torsion angle of 179.3°, indicating minimal steric hindrance.
  • Intermolecular N—H⋯O hydrogen bonds (2.07 Å) forming chains along the c-axis.
  • Weak van der Waals interactions between trifluoromethyl and chloro substituents . The molecular formula is C₁₂H₁₃ClF₃NO (MW: 303.69 g/mol), confirmed via X-ray diffraction and elemental analysis .

Q. What synthetic routes are effective for preparing this compound?

A validated method involves:

  • Dissolving equimolar 4-chloro-3-(trifluoromethyl)aniline and 2,2-dimethylpropanoyl chloride in dry dichloromethane.
  • Refluxing at 40°C for 12 hours under nitrogen.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1). Yields typically range from 65–75%, with purity confirmed by NMR (¹H/¹³C) and HPLC (>98%) .

Q. How can researchers confirm the compound’s identity and purity?

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks .
  • NMR spectroscopy : Key signals include δ 1.35 ppm (s, 6H, CH₃), δ 7.45–7.89 ppm (aromatic protons), and δ 8.21 ppm (N—H) .
  • HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted aniline or acyl chloride) .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s solid-state properties?

The crystal packing is stabilized by:

  • N—H⋯O hydrogen bonds (d = 2.07 Å, ∠ = 168°) forming 1D chains.
  • C—F⋯π interactions (3.12 Å) between trifluoromethyl and adjacent phenyl rings. These interactions contribute to its high melting point (162–164°C) and limited solubility in polar solvents .

Q. What methodologies are suitable for studying structural analogs with modified substituents?

  • Similarity Index Analysis : Compare analogs using Tanimoto coefficients (e.g., N-(4-Cyano-3-trifluoromethylphenyl)-pivalamide has a similarity index of 0.57).
  • DFT Calculations : Analyze electronic effects of substituents (e.g., chloro vs. cyano groups) on reactivity and binding affinity .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and CYP450 inhibition studies .

Q. How can reaction mechanisms involving the trifluoromethyl group be experimentally probed?

  • ¹⁹F NMR : Monitors fluorinated intermediates during nucleophilic substitution or oxidation reactions.
  • Kinetic Isotope Effects (KIEs) : Compare rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies electronic effects of the trifluoromethyl group on the aromatic ring .

Q. What strategies optimize yield in multi-step syntheses of related propanamide derivatives?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during amide coupling.
  • Coupling Reagents : EDC·HCl/HOBt or DCC/DMAP enhance efficiency in anhydrous conditions (yield improvement: 15–20%).
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

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